molecular formula C12H13NO2 B13878138 methyl 2,3-dimethyl-1H-indole-4-carboxylate

methyl 2,3-dimethyl-1H-indole-4-carboxylate

Cat. No.: B13878138
M. Wt: 203.24 g/mol
InChI Key: TVOFZAVHFXKQDW-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-1H-indole-4-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure with methyl groups at the 2 and 3 positions and a carboxylate ester group at the 4 position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dimethyl-1H-indole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethylphenylhydrazine and an appropriate ester precursor .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques further improves the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Methyl 2,3-dimethyl-1H-indole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-3-carboxylate
  • Methyl indole-5-carboxylate
  • 2,3-Dimethylindole

Uniqueness

Methyl 2,3-dimethyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2,3-dimethyl-1H-indole-4-carboxylate

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-10-6-4-5-9(11(7)10)12(14)15-3/h4-6,13H,1-3H3

InChI Key

TVOFZAVHFXKQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC(=C12)C(=O)OC)C

Origin of Product

United States

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